molecular formula C24H15FN4O2S B254115 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide

2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide

Numéro de catalogue B254115
Poids moléculaire: 442.5 g/mol
Clé InChI: QNPXBZDOMWNRDT-DIWVDQHVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide, also known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the EGFR signaling pathway, which is often overactive in cancer cells.

Mécanisme D'action

2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from activating downstream signaling pathways that are involved in cell growth and proliferation. By inhibiting the EGFR signaling pathway, 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide can induce apoptosis (cell death) in cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects:
2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the EGFR signaling pathway, 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide can also inhibit other receptor tyrosine kinases, such as HER2 and HER4. This broad-spectrum inhibition can enhance the effectiveness of 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide in cancer treatment. Additionally, 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide in lab experiments is its well-defined mechanism of action. This allows researchers to study the effects of EGFR inhibition on cancer cells and other biological processes. Additionally, 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been extensively studied in preclinical models, making it a well-established tool for cancer research. However, one limitation of using 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide is its specificity for the EGFR tyrosine kinase. This may limit its effectiveness in treating cancers that do not have EGFR overexpression.

Orientations Futures

There are several future directions for the use of 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide in scientific research. One potential application is in the development of combination therapies for cancer treatment. 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy, and further studies could explore the potential of combining 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide with other cancer treatments. Additionally, 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide could be studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, future studies could explore the potential of 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide in personalized medicine, where the drug could be used to target specific genetic mutations in cancer cells.

Méthodes De Synthèse

The synthesis of 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide involves several steps, including the condensation of 2-aminothiazole with an aldehyde, followed by the addition of a cyano group and a phenyl group. The resulting compound is then coupled with a pyridine derivative to form the final product. The synthesis of 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Applications De Recherche Scientifique

2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been shown to inhibit the growth of several types of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. Additionally, 2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells.

Propriétés

Nom du produit

2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide

Formule moléculaire

C24H15FN4O2S

Poids moléculaire

442.5 g/mol

Nom IUPAC

(2Z)-2-cyano-N-(4-fluorophenyl)-2-[(5E)-4-oxo-3-phenyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]acetamide

InChI

InChI=1S/C24H15FN4O2S/c25-17-8-10-18(11-9-17)28-22(30)20(14-26)24-29(19-6-2-1-3-7-19)23(31)21(32-24)13-16-5-4-12-27-15-16/h1-13,15H,(H,28,30)/b21-13+,24-20-

Clé InChI

QNPXBZDOMWNRDT-DIWVDQHVSA-N

SMILES isomérique

C1=CC=C(C=C1)N\2C(=O)/C(=C\C3=CN=CC=C3)/S/C2=C(/C#N)\C(=O)NC4=CC=C(C=C4)F

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=C(C#N)C(=O)NC4=CC=C(C=C4)F

SMILES canonique

C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=C(C#N)C(=O)NC4=CC=C(C=C4)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.